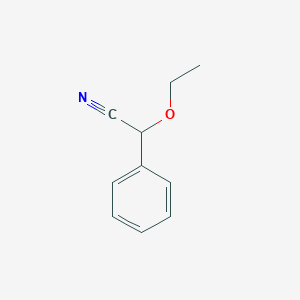

2-Ethoxy-2-phenylacetonitrile

Description

BenchChem offers high-quality 2-Ethoxy-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFWOLWRMFSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-2-phenylacetonitrile (CAS 33224-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-2-phenylacetonitrile, also known as ethoxy(phenyl)acetonitrile, is a niche chemical intermediate with potential applications in organic synthesis. Its structure, featuring a nitrile group and an ethoxy group attached to the same benzylic carbon, makes it a precursor to α-ethoxy-α-phenyl substituted carboxylic acids, amides, and amines, which are scaffolds of interest in medicinal chemistry. This guide provides a consolidated overview of the known properties, a plausible synthetic pathway, and the expected reactivity of this compound, compiled to aid researchers in its synthesis and application.

Chemical Identity and Physicochemical Properties

2-Ethoxy-2-phenylacetonitrile is an oily liquid at room temperature. Its core structure consists of a phenyl ring and a nitrile group, with an ethoxy substituent at the alpha position. This substitution differentiates it from the more common phenylacetonitrile (benzyl cyanide) by introducing a chiral center and modifying the electronic properties and reactivity of the benzylic position.

| Property | Value | Source(s) |

| CAS Number | 33224-69-0 | |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Synonyms | ethoxy(phenyl)acetonitrile, α-Ethoxyphenylacetonitrile | |

| Physical Form | Oil | |

| InChI | 1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| InChIKey | RTTFWOLWRMFSKA-UHFFFAOYSA-N |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethyl group protons. The methine proton (α-proton) would appear as a singlet, likely in the 5.0-5.5 ppm region. The aromatic protons of the phenyl group would present as a multiplet in the 7.3-7.6 ppm range.

-

¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 118-122 ppm. The quaternary carbon of the phenyl ring attached to the main chain would be downfield, and the other aromatic carbons would appear in the typical 125-135 ppm range. The methine carbon (α-carbon) would be shifted downfield by the adjacent oxygen and phenyl group, likely appearing in the 70-80 ppm region. The ethyl group carbons would be upfield.

-

Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching from the phenyl ring (~1450-1600 cm⁻¹), and a prominent C-O stretching band for the ether linkage (~1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 161. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the nitrile group (-CN, m/z = 26). A significant fragment corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) or a related tropylium ion structure might also be observed.

Synthesis and Mechanism

A specific, peer-reviewed synthesis protocol for 2-Ethoxy-2-phenylacetonitrile is not prominently documented. However, a highly plausible and logical synthetic route involves the reaction of benzaldehyde with a cyanide source in an ethanolic medium. This reaction is analogous to the formation of cyanohydrins (α-hydroxynitriles).

The proposed mechanism involves the nucleophilic addition of the cyanide ion to the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is then etherified by ethanol, likely under acidic or base-catalyzed conditions, to yield the final product.

Caption: Plausible synthetic pathway for 2-Ethoxy-2-phenylacetonitrile.

Experimental Protocol (Proposed)

This protocol is a conceptual outline based on standard organic chemistry principles for cyanohydrin formation and etherification. Researchers should perform small-scale trials to optimize conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde in an excess of anhydrous ethanol.

-

Cyanide Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of sodium or potassium cyanide in a minimal amount of water or, for anhydrous conditions, use a phase-transfer catalyst with solid NaCN. Alternatively, trimethylsilyl cyanide (TMSCN) could be used as the cyanide source.

-

Acidification/Catalysis: After the initial addition, a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or base (e.g., sodium ethoxide) may be required to promote the etherification of the intermediate alkoxide with the ethanol solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction and Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product, an oil, should be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Ethoxy-2-phenylacetonitrile is dictated by the interplay of its functional groups.

-

The α-Position: The proton on the carbon bearing the phenyl, ethoxy, and nitrile groups is acidic due to the resonance stabilization of the resulting carbanion by both the phenyl and nitrile groups. This allows for deprotonation with a suitable base (e.g., LDA, NaH) to form a nucleophilic carbanion. This carbanion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in C-C bond-forming reactions.

Caption: Generation and reaction of the α-carbanion.

-

The Nitrile Group: The nitrile group can undergo a variety of transformations:

-

Hydrolysis: Acid- or base-catalyzed hydrolysis will convert the nitrile first to an amide (2-ethoxy-2-phenylacetamide) and then to a carboxylic acid (2-ethoxy-2-phenylacetic acid).

-

Reduction: The nitrile can be reduced to a primary amine (2-ethoxy-2-phenylethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

These transformations make 2-Ethoxy-2-phenylacetonitrile a valuable intermediate for accessing α-substituted phenylacetic acid derivatives and phenylethylamines, which are important pharmacophores. Phenylacetonitriles, in general, are precursors in the synthesis of numerous pharmaceuticals.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Signal Word: Warning

Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

In case of contact or inhalation, seek immediate medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

References

-

Wawzonek, S., & Smolin, E. M. (n.d.). α-PHENYLCINNAMONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

-

Mąkosza, M., & Staliński, K. (n.d.). Multiple Reaction Pathways between the Carbanions of α‐Alkoxy‐α‐phenylacetonitrile and o‐Chloronitrobenzene. Scite. Retrieved from [Link]

-

Makosza, M., & Jończyk, A. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Ethoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Itoh, M., Hata, K., & Shima, K. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

- BenchChem. (2025). Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation.

A Comparative Technical Guide to the Reactivity of 2-Ethoxy-2-phenylacetonitrile and Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 2-ethoxy-2-phenylacetonitrile and its structural parent, phenylacetonitrile. As a senior application scientist, this document aims to deliver not just procedural steps but a deep, mechanistic understanding of how the introduction of an α-ethoxy group fundamentally alters the reactivity profile of the phenylacetonitrile core. This insight is critical for professionals in drug design and process development, where predictable and controlled chemical behavior is paramount.

Structural and Electronic Foundations of Reactivity

The reactivity of any organic molecule is intrinsically linked to its structure and electronic distribution. A comparison of phenylacetonitrile and 2-ethoxy-2-phenylacetonitrile reveals a key substitution that dictates their divergent chemical behaviors.

Phenylacetonitrile (Benzyl Cyanide) is a widely utilized building block in organic synthesis.[1][2][3] Its structure features a phenyl ring and a nitrile group attached to the same methylene carbon.[1] This arrangement results in two primary sites of reactivity: the electrophilic carbon of the nitrile and the acidic benzylic protons.[4]

2-Ethoxy-2-phenylacetonitrile , also known as mandelonitrile ethyl ether, introduces an ethoxy group at the benzylic position.[5] This seemingly simple addition has profound stereoelectronic consequences. The oxygen atom of the ethoxy group is electron-donating through resonance, which can influence the electrophilicity of the adjacent nitrile carbon. Furthermore, the ethoxy group replaces the acidic benzylic protons, fundamentally altering the molecule's behavior in base-mediated reactions.

Table 1: Comparative Physicochemical and Spectroscopic Data

| Property | Phenylacetonitrile | 2-Ethoxy-2-phenylacetonitrile |

| CAS Number | 140-29-4[2] | 33224-69-0[5] |

| Molecular Formula | C₈H₇N[2] | C₁₀H₁₁NO[5] |

| Molecular Weight | 117.15 g/mol [3] | 161.20 g/mol |

| Appearance | Colorless oily liquid[3] | Oil[5] |

| Boiling Point | 233-234 °C[3] | Not readily available |

| Melting Point | -24 °C[3] | Not applicable |

| Key ¹H NMR Signals | Benzylic CH₂ protons | Ethoxy CH₂ and CH₃ protons, Benzylic CH proton |

| Key IR Absorptions | ~2250 cm⁻¹ (C≡N stretch) | ~2250 cm⁻¹ (C≡N stretch), ~1100 cm⁻¹ (C-O stretch) |

The Dichotomy of Reactivity: Nucleophilic α-Carbon vs. Electrophilic α-Carbon

The core difference in the reactivity of these two molecules lies in the nature of the benzylic carbon. In phenylacetonitrile, this carbon is rendered acidic and becomes a potent nucleophile upon deprotonation. In contrast, the benzylic carbon of 2-ethoxy-2-phenylacetonitrile is electrophilic and susceptible to nucleophilic attack.

Phenylacetonitrile: A Prototypical Pro-Nucleophile

The benzylic protons of phenylacetonitrile are acidic due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the nitrile group. This allows for easy deprotonation with a suitable base to form a powerful carbon nucleophile, which is central to its utility in C-C bond formation.[6]

Key Reaction: α-Alkylation

A classic application of phenylacetonitrile's nucleophilicity is its α-alkylation. This reaction provides a reliable method for extending the carbon chain and introducing diverse functionalities.[7][8]

Experimental Protocol: α-Alkylation of Phenylacetonitrile [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 50% aqueous sodium hydroxide, phenylacetonitrile (1.1 equivalents), and a catalytic amount of a phase-transfer catalyst such as benzyltriethylammonium chloride (0.01 equivalents).

-

Addition of Alkylating Agent: While stirring the mixture vigorously, add the alkyl halide (e.g., ethyl bromide, 1.0 equivalent) dropwise over 1.5 to 2 hours. Maintain the reaction temperature between 28-35 °C, using an ice bath for cooling if necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent such as toluene to extract the product. Separate the organic layer.

-

Purification: Wash the organic layer successively with water, dilute hydrochloric acid, and again with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Caption: Workflow for the α-alkylation of phenylacetonitrile.

2-Ethoxy-2-phenylacetonitrile: An Electrophilic Synthon

The presence of the ethoxy group transforms the benzylic carbon into an electrophilic center. The oxygen atom can stabilize an adjacent positive charge, making the ethoxy group a potential leaving group in nucleophilic substitution reactions. This reactivity pattern is fundamentally different from that of phenylacetonitrile.

Key Reaction: Synthesis of α-Amino Acids (via Strecker-type reaction)

A significant application of the electrophilicity of the α-carbon in 2-ethoxy-2-phenylacetonitrile is its conversion to α-aminonitriles, which are precursors to valuable α-amino acids like phenylglycine.[9][10][11][12] This transformation proceeds via a nucleophilic substitution of the ethoxy group by an amine, followed by hydrolysis of the nitrile.[5][13][14]

Experimental Protocol: Synthesis of 2-Amino-2-phenylacetonitrile (A Precursor to Phenylglycine) [5][15]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-ethoxy-2-phenylacetonitrile (1.0 equivalent) in a suitable solvent such as methanol.

-

Addition of Amine: Add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 equivalents). The reaction can be carried out at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor the disappearance of the starting material by TLC or GC. The reaction typically proceeds over several hours.

-

Workup: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure. The resulting crude 2-amino-2-phenylacetonitrile can be used in the next step without further purification or can be purified by crystallization if desired.

Experimental Protocol: Hydrolysis of 2-Amino-2-phenylacetonitrile to Phenylglycine [16]

-

Hydrolysis: To the crude 2-amino-2-phenylacetonitrile, add a 6 M aqueous solution of hydrochloric acid.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The nitrile group will hydrolyze to a carboxylic acid.

-

Isolation: Cool the reaction mixture. The phenylglycine may precipitate as its hydrochloride salt. To obtain the free amino acid, adjust the pH of the solution to the isoelectric point of phenylglycine (around pH 6) with a base (e.g., aqueous ammonia).

-

Purification: Collect the precipitated phenylglycine by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization.

Caption: Synthetic pathway to phenylglycine.

Comparative Summary of Reactivity

Table 2: Reactivity Profile Comparison

| Reaction Type | Phenylacetonitrile | 2-Ethoxy-2-phenylacetonitrile | Mechanistic Rationale |

| Deprotonation (Base) | Readily forms a stable carbanion | No acidic α-proton | The acidic C-H bond in phenylacetonitrile allows for facile deprotonation. |

| α-Alkylation | Primary reaction pathway | Not applicable | The nucleophilic carbanion of phenylacetonitrile readily attacks electrophiles. |

| Nucleophilic Attack at α-C | Not observed | Key reaction pathway | The ethoxy group acts as a leaving group, and the α-carbon is electrophilic. |

| Hydrolysis of Nitrile | Possible under acidic or basic conditions[1] | Possible under acidic or basic conditions | Both molecules contain a nitrile group susceptible to hydrolysis. |

Conclusion for the Practicing Scientist

The choice between phenylacetonitrile and 2-ethoxy-2-phenylacetonitrile in a synthetic strategy is dictated by the desired transformation at the benzylic position.

-

Choose Phenylacetonitrile when the goal is to introduce a substituent at the α-position through the formation of a carbon-carbon bond via a nucleophilic intermediate. Its reactivity is defined by the acidity of its benzylic protons.

-

Choose 2-Ethoxy-2-phenylacetonitrile when the objective is to introduce a nucleophile at the α-position. This reagent serves as a valuable electrophilic synthon, particularly for the synthesis of α-heteroatom-substituted phenylacetic acid derivatives.

A thorough understanding of these distinct reactivity profiles allows for the rational design of synthetic routes and the avoidance of unintended side reactions. The protocols provided herein are robust starting points for laboratory synthesis and can be optimized based on specific substrate and scale requirements.

References

-

Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS. [Link]

-

Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. ResearchGate. [Link]

-

Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Three component Strecker reaction using benzaldehyde (1 mmol), aniline... ResearchGate. [Link]

-

Show how you would use a Strecker synthesis to make phenylalanine... Pearson. [Link]

-

2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

-

Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry. [Link]

-

Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. ResearchGate. [Link]

-

Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]

-

dl-PHENYLGLYCINE. Organic Syntheses Procedure. [Link]

-

The reaction of O-silylated cyanohydrin anions with epoxides as an alternative for the enantio... Digital Commons @ Winthrop. [Link]

- CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.

-

Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate. [Link]

- CN103992241B - The preparation method of N-substituted-phenyl glycine.

-

Mandelonitrile Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Phenylacetonitrile. CAS Common Chemistry. [Link]

-

Time course and stoichiometric analysis of mandelonitrile hydrolysis by... ResearchGate. [Link]

-

New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. [Link]

-

α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]

-

Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

- EP2311800A1 - Process for production of mandelonitrile compound.

-

Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

-

2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. MDPI. [Link]

-

α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]

-

Problem 5 Synthesis of nitriles by nucleop... Vaia. [Link]

-

Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journals. [Link]

-

Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder. [Link]

-

Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry. [Link]

-

New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. PubMed. [Link]

-

Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Organic Chemistry Portal. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 3. Mandelonitrile - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 10. researchgate.net [researchgate.net]

- 11. D-2-Phenylglycine synthesis - chemicalbook [chemicalbook.com]

- 12. L-Phenylglycine synthesis - chemicalbook [chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

The Strategic Deployment of α-Alkoxy Arylacetonitriles in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs, the α-alkoxy arylacetonitrile scaffold has emerged as a compelling and versatile platform for the design of next-generation therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, unique properties, and strategic applications of this valuable chemical entity. Moving beyond a mere recitation of facts, we will delve into the causal relationships that underpin its utility, offering field-proven insights to empower your drug discovery endeavors.

The α-Alkoxy Arylacetonitrile Core: A Strategic Asset in Drug Design

The α-alkoxy arylacetonitrile moiety, characterized by an aryl ring and an alkoxy group attached to the same carbon atom bearing a nitrile function, presents a unique constellation of electronic and steric properties. The nitrile group, a potent hydrogen bond acceptor and metabolically robust functional group, is a common feature in numerous approved drugs.[1][2] Its introduction can significantly enhance binding affinity to target proteins and improve pharmacokinetic profiles.[1] The strategic placement of an alkoxy group at the α-position further refines the scaffold's properties, offering several advantages:

-

Metabolic Stability: The α-carbon of arylacetonitriles can be susceptible to metabolic oxidation if a hydrogen atom is present.[3] The introduction of an alkoxy group, particularly on a quaternary carbon, effectively blocks this metabolic pathway, thereby enhancing the compound's in vivo half-life.[3]

-

Modulation of Physicochemical Properties: The alkoxy group allows for fine-tuning of lipophilicity and polarity, which are critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Potential: The α-alkoxy arylacetonitrile unit can be envisioned as a non-classical bioisostere for other functional groups, such as carboxylic acids or amides.[4][5] This bioisosteric replacement can lead to improved membrane permeability and oral bioavailability.[6]

-

Three-Dimensional Diversity: The tetrahedral geometry of the α-carbon provides a vector for introducing three-dimensionality into otherwise planar aromatic systems, which is increasingly recognized as a desirable feature for improving drug efficacy and selectivity.

A prime exemplar of the successful application of an α-substituted arylacetonitrile in medicine is Verapamil , a well-established calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[7][8] While not a simple α-alkoxy derivative, its structure underscores the importance of substitution at the α-position for potent biological activity. The nitrile group in Verapamil is known to be crucial for its interaction with the calcium channel.[9]

Synthetic Strategies for Accessing α-Alkoxy Arylacetonitriles

The synthesis of α-alkoxy arylacetonitriles can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Two-Step Approach: α-Hydroxylation and Subsequent Etherification

A versatile and widely applicable strategy involves a two-step sequence: the formation of an α-hydroxy arylacetonitrile (a cyanohydrin), followed by etherification of the hydroxyl group.

Step 1: Synthesis of α-Hydroxy Arylacetonitriles (Mandelonitrile and Derivatives)

Mandelonitrile, the cyanohydrin of benzaldehyde, is a key intermediate in this synthetic route.[10] It can be prepared through the reaction of benzaldehyde with a cyanide source, often in the presence of a catalyst.[10][11] For enantiomerically pure products, enzymatic synthesis using (R)- or (S)-selective hydroxynitrile lyases is the method of choice.[12]

Protocol 1: Synthesis of Racemic Mandelonitrile [11]

-

Materials: Benzaldehyde, Sodium Cyanide (NaCN), Sodium Bisulfite (NaHSO₃), Diethyl Ether, Hydrochloric Acid (HCl).

-

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide in water.

-

Add benzaldehyde to the cyanide solution with stirring.

-

Slowly add a saturated solution of sodium bisulfite while cooling the reaction mixture with ice.

-

A layer of mandelonitrile will separate. Isolate this layer.

-

The crude mandelonitrile can be used directly in the next step or purified.

-

Step 2: Etherification of the α-Hydroxy Group

The hydroxyl group of the cyanohydrin can be converted to an ether via several standard methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

dot graph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

} "Williamson Ether Synthesis for α-Alkoxy Arylacetonitriles"

Nucleophilic Substitution of α-Halo Arylacetonitriles

An alternative route involves the preparation of an α-halo arylacetonitrile, which can then be subjected to nucleophilic substitution with an alkoxide. The α-halogenation of arylacetonitriles can be achieved using various halogenating agents.[13][14]

Protocol 2: Synthesis of an α-Alkoxy Arylacetonitrile via Nucleophilic Substitution

-

Materials: α-Chloro-phenylacetonitrile, Sodium Methoxide, Methanol.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add α-chloro-phenylacetonitrile to the sodium methoxide solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

dot graph "Nucleophilic_Substitution" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853", penwidth=2];

} "Synthesis via Nucleophilic Substitution"

Physicochemical Properties and Medicinal Chemistry Relevance

The introduction of the α-alkoxy group has profound implications for the molecule's properties and its potential as a drug candidate.

Metabolic Stability: Blocking a Key Metabolic Hotspot

As previously mentioned, the α-position of arylacetonitriles is a potential site for oxidative metabolism. By installing an alkoxy group, especially on a quaternary carbon, this metabolic liability is removed. This strategy is a classic example of "metabolic blocking," a technique frequently employed in drug design to improve a compound's pharmacokinetic profile.[2]

| Compound | α-Substituent | Metabolic Stability | Rationale |

| Phenylacetonitrile | H | Low | Susceptible to α-hydroxylation. |

| α-Methoxy-phenylacetonitrile | OCH₃ | High | α-position is blocked from oxidation. |

| Verapamil | Isopropyl and others | High | Quaternary α-carbon prevents oxidation.[3] |

Bioisosterism: A Non-Classical Carboxylic Acid Mimic

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5][6] The α-alkoxy arylacetonitrile moiety can be considered a non-classical bioisostere of a carboxylic acid.

dot graph "Bioisosterism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, style=dashed, color="#EA4335", penwidth=2];

} "Bioisosteric Relationship"

While structurally distinct, the α-alkoxy arylacetonitrile can mimic some of the key features of a carboxylic acid:

-

Hydrogen Bond Acceptor: The nitrile nitrogen and the ether oxygen can act as hydrogen bond acceptors, engaging in interactions with biological targets.

-

Polarity and Lipophilicity: The polarity of this group can be modulated by the nature of the alkyl group on the ether, allowing for the optimization of membrane permeability. Replacing a highly polar and often charged carboxylic acid with the more lipophilic and neutral α-alkoxy arylacetonitrile can significantly improve oral bioavailability.

Case Study: Verapamil and the α-Arylacetonitrile Scaffold

Verapamil, a phenylalkylamine calcium channel blocker, serves as an excellent case study for the importance of the α-substituted arylacetonitrile core.[7] Although its α-substituents are not a simple alkoxy group, the underlying principles are the same. The quaternary α-carbon, substituted with an isopropyl group and the arylacetonitrile moiety, is crucial for its pharmacological activity.[15] The nitrile group itself is involved in key interactions within the binding pocket of the L-type calcium channel.[9] The synthesis of verapamil involves the alkylation of an arylacetonitrile, highlighting the importance of this class of compounds as synthetic intermediates.[8]

The development of verapamil and its analogs has demonstrated that modifications at and around the α-arylacetonitrile core can have a significant impact on potency and selectivity. This provides a strong rationale for the exploration of novel α-alkoxy arylacetonitriles as potential therapeutics.

Future Perspectives and Conclusion

The α-alkoxy arylacetonitrile scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent metabolic stability, tunable physicochemical properties, and potential as a bioisostere for problematic functional groups make it an attractive starting point for the design of novel therapeutics across a range of disease areas.

As our understanding of synthetic methodologies and the principles of drug design continues to evolve, we can expect to see the α-alkoxy arylacetonitrile motif appearing more frequently in the pipelines of pharmaceutical research. The strategies and insights presented in this guide are intended to provide a solid foundation for researchers to harness the full potential of this versatile and valuable scaffold.

References

- Process for the .alpha.-chlorination of phenylacetonitriles.

-

Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... ResearchGate. [Link]

-

Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. [Link]

- alpha-alkylidene-3,4-disubstituted-phenylacetonitriles.

- Process for the alpha-chlorination of phenylacetonitriles.

-

Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. PubMed. [Link]

-

Mandelic Acid. Organic Syntheses Procedure. [Link]

-

Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ChemInform. [Link]

- Process for the preparation of basic substituted phenylacetonitriles.

- Method for the preparation of phenylacetonitrile substituted by a basic radical.

-

Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

- Process for production of mandelonitrile compound.

-

Verapamil was the first calcium channel blocker to be approved in the US. Chegg.com. [Link]

-

Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. [Link]

-

Application of Nitrile in Drug Design. SIOC Journals. [Link]

-

Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. Organic Chemistry Portal. [Link]

-

The oxidative decyanation of arylacetonitriles α-thiophenoxy arylacetonitriles. Scilit. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. PubMed. [Link]

-

Chapter 1: Enolate Alkylations. [Link]

-

Blue-light induced iron-catalyzed chemoselective α-alkylation and α-olefination of arylacetonitriles with alcohols. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Metabolic Pathways. LabXchange. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

-

Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. [Link]

-

Enolates. Jack Westin. [Link]

-

Novel phenoxyalkylamine derivatives. I. Synthesis and pharmacological activities of alpha-isopropyl-alpha-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives. R Discovery. [Link]

-

Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. PMC. [Link]

-

Study on the synthesis and biological activities of α-substituted arylacetates derivatives. [Link]

-

List of Metabolic Pathways. BMRB. [Link]

-

Binding modes of different PAAs. The nitrile group of emopamil and.... ResearchGate. [Link]

-

How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. chegg.com [chegg.com]

- 8. jmedchem.com [jmedchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. CA2070577C - Process for the .alpha.-chlorination of phenylacetonitriles - Google Patents [patents.google.com]

- 14. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]

- 15. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthetic Utility of 2-Ethoxy-2-phenylacetonitrile

[1]

Executive Summary

2-Ethoxy-2-phenylacetonitrile (CAS 33224-69-0), also known as O-ethylmandelonitrile , represents a specialized class of

This guide details the molecule's application in constructing complex pharmaceutical scaffolds, specifically focusing on its role in synthesizing

Structural Analysis & Reactivity Profile[1]

The synthetic utility of 2-ethoxy-2-phenylacetonitrile stems from the electronic interplay between its three functional components.[1]

| Component | Electronic Effect | Synthetic Consequence |

| Nitrile (-CN) | Strong Electron Withdrawing Group (EWG) | Increases acidity of the |

| Ethoxy (-OEt) | Electron Donating (Inductive/Resonance) | Stabilizes carbocations in S_N1 pathways; acts as a robust protecting group for the hydroxyl functionality during base-mediated reactions.[1] |

| Phenyl Ring | Conjugation | Stabilizes benzylic carbanions and radical intermediates; provides UV chromophore for photo-active derivatives.[1] |

Key Active Sites

-

-Carbon (Nucleophilic): Upon deprotonation with bases (LDA, NaH, KOtBu), the

-

Nitrile Carbon (Electrophilic): Susceptible to attack by organometallics (Grignard, Organolithium) to form imines, which hydrolyze to ketones.

-

Nitrile Nitrogen: Can participate in Pinner reactions or cycloadditions to form heterocycles (e.g., oxazoles, tetrazoles).

Core Synthetic Workflows

Workflow A: Synthesis of -Alkoxy Ketones (Benzoin Ethers)

This is the most direct industrial application.[1] The reaction with aryl Grignard reagents transforms the nitrile into a ketone while retaining the ether linkage. This pathway is critical for producing photoinitiators (e.g., benzoin ethyl ether) and pharmaceutical intermediates.

Protocol 1: Grignard Addition

-

Reagents: Phenylmagnesium bromide (PhMgBr), anhydrous ether/THF,

. -

Mechanism:

-

Nucleophilic attack of PhMgBr on the nitrile carbon.

-

Formation of the magnesium imine salt intermediate.

-

Acidic hydrolysis of the imine to the ketone.

-

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL 3-neck flask under

atmosphere. Charge with 1.1 equiv of PhMgBr (1.0 M in THF). -

Addition: Cool to 0°C. Add 2-ethoxy-2-phenylacetonitrile (1.0 equiv) dissolved in anhydrous THF dropwise over 30 mins.

-

Reaction: Allow to warm to room temperature and reflux for 2-4 hours. Monitor by TLC (disappearance of nitrile).

-

Hydrolysis: Cool to 0°C. Quench with 10% HCl (aq) and stir vigorously for 1 hour to hydrolyze the imine.

-

Workup: Extract with Et2O (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOH or distill under reduced pressure.

Workflow B: -Alkylation for Quaternary Centers

The acidity of the benzylic proton allows for the introduction of alkyl chains, creating quaternary centers common in anticholinergic and antispasmodic drugs.

Protocol 2: Phase-Transfer Catalyzed Alkylation

-

Reagents: 50% NaOH (aq), TEBA (Benzyltriethylammonium chloride), Alkyl Halide (R-X).

-

Mechanism: Interfacial deprotonation followed by

attack.

Data: Alkylation Efficiency

| Base / Solvent | Catalyst | Alkylating Agent | Yield (%) | Notes |

|---|---|---|---|---|

| NaH / THF | None | MeI | 85-92 | Anhydrous conditions required.[1] |

| 50% NaOH / Toluene | TEBA (1 mol%) | EtBr | 78-85 | Robust, scalable PTC method.[1] |

| KOtBu / DMSO | None | Benzyl Bromide | 65-70 | Faster reaction, harder workup.[1] |

Visualization: Reaction Pathways[1]

The following diagram maps the divergent synthetic pathways accessible from 2-ethoxy-2-phenylacetonitrile.

Caption: Divergent synthesis map showing the conversion of 2-ethoxy-2-phenylacetonitrile into ketones, acids, and alkylated derivatives.

Pharmaceutical Applications & Case Studies

While 2-ethoxy-2-phenylacetonitrile is a specific intermediate, it belongs to a class of

Case Study: Analogous Antispasmodic Synthesis

Dialkoxy analogs (e.g., 3,4-dimethoxyphenylacetonitrile) are precursors to Papaverine . Similarly, 2-ethoxy-2-phenylacetonitrile serves as a model for constructing the lipophilic core of drugs like Butamirate or Oxeladin analogs, where an

Synthesis Logic:

-

Alkylation: Reaction with 2-chloro-N,N-dimethylethanamine introduces the basic side chain.[1]

-

Transformation: The nitrile is hydrolyzed to the ester or acid to form the final pharmacophore.

Safety & Regulatory Considerations

-

Cyanide Hazard: Like all

-substituted nitriles, metabolism or strong acid hydrolysis can release HCN.[1] Work must be performed in a well-ventilated fume hood with cyanide detectors active.[1] -

Precursor Status: While not a List I precursor like APAA, phenylacetonitrile derivatives are monitored in some jurisdictions due to their potential use in illicit synthesis (e.g., P-2-P analogs).[1] Legitimate research documentation is essential.

-

Storage: Store under inert gas (

) to prevent oxidative degradation of the ether linkage over long periods.

References

-

Sigma-Aldrich. 2-Ethoxy-2-phenylacetonitrile Product Specification & Safety Data (CAS 33224-69-0).[1]Link

-

National Institutes of Health (PubChem). Phenylacetonitrile Derivative Reactivity Profile.Link

-

BenchChem. Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation: Protocols and Comparative Data.Link

-

Google Patents. US2783265A: Preparation of phenylacetonitriles (Dialkoxy analogs).Link

-

Organic Syntheses. General Procedures for alpha-Alkylation of Phenylacetonitriles.Link

Solvation Dynamics and Applied Methodologies of 2-Ethoxy-2-phenylacetonitrile

Executive Summary

2-Ethoxy-2-phenylacetonitrile (CAS: 33224-69-0) is a highly versatile organic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Presenting as a viscous oil at room temperature[1], this compound features a unique benzylic carbon functionalized with both an ether linkage and a nitrile group. Understanding its solubility profile in organic solvents is not merely a matter of physical chemistry, but a critical prerequisite for designing efficient extraction, purification, and synthetic workflows in drug development—such as its application in synthesizing basic substituted theophylline derivatives[2].

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of 2-ethoxy-2-phenylacetonitrile, alongside field-proven, self-validating protocols for its handling and isolation.

Physicochemical Profiling & Solvation Thermodynamics

To master the handling of 2-ethoxy-2-phenylacetonitrile, one must first understand the causality behind its solubility behaviors. The molecule's solvation profile is dictated by three distinct structural domains:

-

The Lipophilic Core (Phenyl Ring & Ethyl Chain): The aromatic ring and the aliphatic ethyl chain provide substantial hydrophobic bulk. This drives the molecule's high solubility in non-polar and weakly polar organic solvents via London dispersion forces.

-

The Nitrile Dipole (-C≡N): The sp-hybridized nitrogen is highly electronegative, creating a strong localized dipole moment. This allows for highly favorable dipole-dipole interactions with polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

-

The Ether Oxygen (H-Bond Acceptor): The oxygen atom in the ethoxy group possesses two lone pairs of electrons, acting as a Lewis base. While the molecule cannot donate hydrogen bonds, it can accept them, making it miscible with protic solvents like methanol and ethanol.

The Aqueous Exclusion Principle: Because the compound lacks strong hydrogen bond donors (like -OH or -NH₂) and has a high carbon-to-heteroatom ratio, the thermodynamic penalty for disrupting the hydrogen-bonded network of water is too high. Consequently, it is practically insoluble in aqueous media, a property that is heavily exploited during liquid-liquid extraction.

Solubility Matrix in Organic Solvents

The following table summarizes the solubility profile of 2-ethoxy-2-phenylacetonitrile across various solvent classes, grounded in empirical laboratory observations and structural causality.

| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | Strong dipole-dipole alignment between the solvent and the -C≡N group. |

| Esters | Ethyl Acetate (EtOAc) | Highly Soluble | Favorable dispersion forces and similar polarity indices. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Highly Soluble | The ether oxygen acts as a robust hydrogen bond acceptor for the solvent's -OH group. |

| Ethers | Diethyl Ether, THF | Miscible | "Like dissolves like"; excellent solvation of the ethoxy moiety. |

| Hydrocarbons | Hexane, Toluene | Soluble | Solvated primarily via |

| Aqueous | Water, Aqueous Buffers | Insoluble | High lipophilicity (LogP ~2.5-3.0) and inability to act as an H-bond donor[3]. |

Experimental Workflow: Solubility-Driven Extraction Protocol

In pharmaceutical synthesis, 2-ethoxy-2-phenylacetonitrile is often generated in biphasic reaction mixtures. The following step-by-step methodology outlines a self-validating protocol for isolating the target oil from a crude aqueous mixture.

Phase 1: Solvent Selection & Extraction

-

Step 1: To the crude aqueous reaction mixture, add an equal volume of Dichloromethane (DCM) .

-

Causality: DCM is chosen over EtOAc when a bottom-draining organic layer is preferred. DCM's higher density (

) ensures the organic phase containing the target nitrile settles at the bottom of the separatory funnel, streamlining the draining process.

-

-

Step 2: Agitate the separatory funnel vigorously, venting frequently to release pressure. Allow the phases to separate completely.

-

Step 3 (Self-Validation Checkpoint): Before discarding the upper aqueous phase, perform Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc mobile phase. Spot both the aqueous and organic layers. The target compound is UV-active (due to the phenyl ring). A UV-active spot should only appear in the organic track. If present in the aqueous track, perform a secondary back-extraction.

Phase 2: Purification & Isolation

-

Step 4: Wash the combined organic (DCM) phases with an equal volume of saturated aqueous NaCl (brine).

-

Causality: The "salting-out" effect increases the ionic strength of the aqueous phase, forcefully driving any residual emulsified water out of the organic layer.

-

-

Step 5: Transfer the organic phase to an Erlenmeyer flask and add anhydrous sodium sulfate (

). Swirl until the drying agent flows freely (indicating all microscopic water is absorbed). -

Step 6: Filter the mixture to remove the hydrated salt, then concentrate the filtrate using a rotary evaporator.

-

Critical Parameter: Because 2-ethoxy-2-phenylacetonitrile is an oil[1], avoid excessive heat or high-vacuum prolonged drying, which may lead to volatilization or degradation of the product.

-

Applications in Drug Development

The solubility parameters of 2-ethoxy-2-phenylacetonitrile directly dictate its utility in downstream synthetic pathways.

-

Theophylline Derivatives: As documented in patent DE2239012A1, this compound serves as a critical intermediate in the synthesis of basic substituted theophylline derivatives[2]. Its solubility in polar aprotic solvents allows for homogeneous nucleophilic substitution reactions.

-

Heterobivalent Inhibitors: In the development of novel antibiotics (e.g., Acetyl-CoA Carboxylase inhibitors), ethoxy-substituted phenylacetonitriles are utilized. The ethoxy chain is specifically leveraged to modulate the overall lipophilicity and solubility of the final drug candidate, improving its pharmacokinetic profile[3].

Workflow Visualization

Caption: Solubility-driven liquid-liquid extraction and isolation workflow for 2-ethoxy-2-phenylacetonitrile.

References

- Google Patents. "DE2239012A1 - Basisch substituierte theophyllinabkoemmlinge".

-

National Institutes of Health (NIH). "Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity". Journal of Medicinal Chemistry.[Link]

Sources

- 1. 2-ethoxy-2-phenylacetonitrile | 33224-69-0 [sigmaaldrich.com]

- 2. DE2239012A1 - Basisch substituierte theophyllinabkoemmlinge - Google Patents [patents.google.com]

- 3. Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pharmaceutical Intermediates Containing the Alpha-Ethoxy Nitrile Group

Foreword: The Strategic Importance of the Alpha-Alkoxy Nitrile Moiety in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the nitrile group stands out for its remarkable versatility.[1][2] It serves not merely as a structural component but as a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, including bioavailability, metabolic stability, and target binding affinity.[3][4][5] When positioned alpha to an ether linkage, specifically an ethoxy group, the resulting α-ethoxy nitrile functionality creates a unique chemical entity. These intermediates are valuable building blocks, offering a confluence of reactivity pathways that allow for their elaboration into more complex and potent pharmaceutical agents.[6] This guide provides a deep dive into the synthesis, reactivity, and application of these pivotal intermediates, grounded in field-proven insights and established chemical principles.

Part 1: The Genesis of Alpha-Ethoxy Nitriles - Synthetic Strategies

The construction of the α-ethoxy nitrile core can be approached through several synthetic avenues. The choice of method is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. The most prevalent strategies are conceptually related to the principles of cyanohydrin and Strecker amino acid synthesis.[7][8]

Modified Cyanohydrin Formation: The Aldehyde-Alcohol-Cyanide Pathway

A direct and logical approach involves the three-component reaction of an aldehyde, ethanol, and a cyanide source. This method is an extension of the classic cyanohydrin formation.

Causality Behind Experimental Choices:

-

Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the aldehyde's carbonyl oxygen, significantly increasing the carbonyl carbon's electrophilicity.[9] This activation is crucial for attack by the weakly nucleophilic ethanol.

-

Hemiacetal Intermediate: Ethanol attacks the activated aldehyde to form a hemiacetal intermediate. This step is a reversible equilibrium. To drive the reaction forward, anhydrous conditions are paramount to suppress the formation of the competing cyanohydrin byproduct from residual water.

-

Nucleophilic Substitution: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, turning it into a good leaving group (water). A subsequent nucleophilic attack by the cyanide ion (from a source like TMSCN or NaCN) on the resulting oxocarbenium ion intermediate yields the final α-ethoxy nitrile.[10] Using a non-aqueous cyanide source like trimethylsilyl cyanide (TMSCN) is often preferred as it is more soluble in organic solvents and avoids introducing water.[10]

The overall workflow can be visualized as a sequential process of activation, addition, and substitution.

Caption: Synthesis pathway for α-ethoxy nitriles from aldehydes.

Asymmetric Synthesis: The Quest for Enantiopurity

For chiral drug synthesis, achieving high enantiomeric excess is critical. While less common than for their α-amino nitrile counterparts, asymmetric synthesis of α-alkoxy nitriles can be achieved. This often involves the use of chiral catalysts that can differentiate between the two enantiotopic faces of the aldehyde or the intermediate imine/oxocarbenium ion.[11][12] The development of efficient catalytic asymmetric methods for this specific transformation remains an active area of research, often drawing inspiration from the extensive work on the asymmetric Strecker reaction.[13][14]

Part 2: Reactivity and Synthetic Utility - The Intermediate as a Chemical Hub

The true value of α-ethoxy nitrile intermediates lies in their versatile reactivity. The nitrile group and the adjacent C-O bond can be selectively transformed, making them a hub for accessing a variety of other important functional groups.

The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the entire group can be hydrolyzed or reduced.[15][16]

-

Hydrolysis to α-Ethoxy Amides and Acids: Under controlled acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding α-ethoxy amide, a valuable functional group in its own right.[17] More vigorous heating with strong acid or base will complete the hydrolysis to the α-ethoxy carboxylic acid.[7][8][15]

-

Reduction to β-Ethoxy Amines: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[15] This provides access to 1,2-ethoxy-amino motifs, which are present in numerous bioactive molecules.

-

Grignard Addition to form Ketones: The addition of a Grignard reagent to the nitrile, followed by aqueous workup, forms a ketone, providing a route for carbon-carbon bond formation.[15]

This synthetic utility demonstrates the role of the α-ethoxy nitrile as a linchpin intermediate, enabling the diversification of a molecular scaffold.

Caption: Key transformations of the α-ethoxy nitrile functional group.

Part 3: Experimental Protocol - Synthesis of 2-Ethoxy-2-phenylacetonitrile

This section provides a detailed, self-validating protocol for the synthesis of a representative α-ethoxy nitrile.

Objective: To synthesize 2-ethoxy-2-phenylacetonitrile from benzaldehyde.

Materials:

-

Benzaldehyde (freshly distilled)

-

Anhydrous Ethanol (EtOH)

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc Iodide (ZnI₂, anhydrous)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Safety Precautions:

-

Critical: This procedure involves trimethylsilyl cyanide, which is toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas.[10] This entire experiment must be conducted in a well-ventilated chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19][20]

-

A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (40 mL).

-

Reagent Addition: Add benzaldehyde (2.0 g, 18.8 mmol) and anhydrous ethanol (1.3 g, 28.2 mmol, 1.5 equiv) to the flask.

-

Catalyst Introduction: Add anhydrous zinc iodide (0.3 g, 0.94 mmol, 0.05 equiv) to the stirring solution.

-

Cyanation: Cool the mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (2.24 g, 22.6 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. Rationale: The slow addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot indicates reaction completion.

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution. Rationale: The basic bicarbonate solution quenches the acid catalyst and hydrolyzes any remaining TMSCN.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL). Rationale: The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to yield the pure 2-ethoxy-2-phenylacetonitrile as a colorless oil.

Data Presentation: Synthesis Parameters

| Parameter | Value | Rationale |

| Temperature | 0 °C to Room Temp | Control initial reactivity, then allow to proceed to completion. |

| Solvent | Anhydrous DCM | Aprotic solvent prevents unwanted side reactions with TMSCN. |

| Catalyst | Zinc Iodide (ZnI₂) | Mild Lewis acid to activate the aldehyde carbonyl. |

| Cyanide Source | TMSCN | Soluble in organic solvents, avoids aqueous conditions.[10] |

| Stoichiometry | 1.5 equiv. EtOH | Excess alcohol drives hemiacetal formation equilibrium. |

| Workup | Aqueous NaHCO₃ | Safely quenches the reaction and removes the acidic catalyst. |

Part 4: Analytical Characterization

Confirming the structure and purity of the synthesized intermediate is a critical, self-validating step.

Spectroscopic Data for 2-Ethoxy-2-phenylacetonitrile:

| Technique | Characteristic Signal | Interpretation |

| IR Spectroscopy | ~2245 cm⁻¹ (weak to medium) | C≡N (nitrile) stretch. A key diagnostic peak.[21] |

| ~1100-1050 cm⁻¹ (strong) | C-O (ether) stretch. | |

| ¹H NMR | ~7.4 ppm (m, 5H) | Protons of the phenyl ring. |

| ~5.5 ppm (s, 1H) | Methine proton (-CH(OEt)CN). | |

| ~3.6 ppm (q, 2H) | Methylene protons of the ethoxy group (-OCH₂CH₃). | |

| ~1.3 ppm (t, 3H) | Methyl protons of the ethoxy group (-OCH₂CH₃). | |

| ¹³C NMR | ~135-128 ppm | Carbons of the phenyl ring. |

| ~118 ppm | Carbon of the nitrile group (C≡N).[21] | |

| ~70 ppm | Methine carbon (-CH(OEt)CN). | |

| ~65 ppm | Methylene carbon of the ethoxy group (-OCH₂CH₃). | |

| ~15 ppm | Methyl carbon of the ethoxy group (-OCH₂CH₃). | |

| Mass Spectrometry | M⁺ peak weak or absent | Common for nitriles.[21] A weak M-1 peak may be observed. |

| Key Fragments | Fragments corresponding to the loss of the ethoxy group or the nitrile group. |

References

-

Kim, B. et al. (2024). Enantioselective Deoxygenative Amino-Cyanation of Carboxylic Acids via Ti-Multicatalysis. Org. Lett., 26, 9442–9447. [Link]

-

Shaheen, F. & Shah, S. T. A. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

Zhang, Z. et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]

-

Zuend, S. J. et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

-

Xu, B. et al. (2024). Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Chinese Journal of Chemistry. [Link]

- Google Patents. (1983). A process for producing nitrile compounds. EP0080700B1.

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

de Figueiredo, R. M. et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

-

Labios, M. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis. Technology Networks. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Nikpassand, M. et al. (2017). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum. [Link]

-

Wang, J. & Liu, H. (2012). Application of Nitrile in Drug Design. ResearchGate. [Link]

-

da Silva, E. F. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. [Link]

-

Hiegel, G. A. et al. (1996). Conversion of a-Amino Acids into Nitriles by Oxidative Decarboxylation with Trichloroisocyanuric Acid. Taylor & Francis Online. [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Google Patents. (2000). Process for obtaining nitriles. US6114565A.

-

Wang, J. & Liu, H. (2012). Application of Nitrile in Drug Design. SIOC Journals. [Link]

-

LibreTexts Chemistry. (2023). Reactivity of Nitriles. [Link]

-

Horn, A. & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed. [Link]

-

Ghorai, P. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. PubMed. [Link]

-

da Silva, E. F. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Cantillo, D. et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]

-

Barreiro, E. J. et al. (2021). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. PMC. [Link]

- Google Patents. (1995). Process for producing nitrile. US5457222A.

-

Berheci, D. et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. RSC Publishing. [Link]

-

Google Patents. (1983). A process for producing nitrile compounds. EP0080700B1. [Link]

-

Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

-

University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Google Patents. (1999). Synthesis of stable nitrile oxide compounds. EP 0903338 A2. [Link]

-

LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]

- Google Patents. (1987). Process for the preparation of alpha-amino alpha-hydrogen carboxylic acid amides. EP0232562A1.

-

Taylor & Francis. (n.d.). Nitriles – Knowledge and References. [Link]

-

EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. [Link]

-

Cosstick, R. et al. (2009). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry. [Link]

-

Abad, A. et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. PMC. [Link]

-

Al-Zaydi, K. M. (2013). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

-

Uludag, N. et al. (2021). A new reagent for efficient synthesis of nitriles from aldoximes using methoxymethyl bromide. SciSpace. [Link]

-

Wang, Y. et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journals. [Link]

-

Sriramurthy, V. & Korboukh, V. (2008). Diels–Alder reactions of acyclic α-cyano α,β-alkenones: a new approach to highly substituted cyclohexene system. ResearchGate. [Link]

Sources

- 1. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Nitrile in Drug Design [sioc-journal.cn]

- 6. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. sciforum.net [sciforum.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 17. EP0232562A1 - Process for the preparation of alpha-amino alpha-hydrogen carboxylic acid amides - Google Patents [patents.google.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: α-Alkylation of 2-Ethoxy-2-phenylacetonitrile – From Umpolung Strategies to Green Catalysis

Introduction & Mechanistic Causality

2-Ethoxy-2-phenylacetonitrile (CAS: 33224-69-0) is a highly versatile synthetic intermediate in organic chemistry and drug development. Structurally, it is the

The Causality of α-Acidity

The α-carbon of 2-ethoxy-2-phenylacetonitrile is exceptionally acidic (estimated pKa ~15–18 in THF/DMSO) due to a synergistic combination of electronic effects:

-

Inductive & Resonance Withdrawal: The nitrile (–CN) and phenyl (–Ph) groups strongly withdraw electron density, stabilizing the conjugate base via resonance.

-

Anomeric Stabilization: The adjacent ethoxy (–OEt) oxygen provides additional stabilization to the carbanion through hyperconjugation and inductive effects.

Once deprotonated, the resulting nucleophile readily attacks electrophiles (such as alkyl halides). Following the C–C bond formation, the nitrile and ethoxy groups can be hydrolyzed to reveal a ketone. This effectively achieves the nucleophilic acylation of an alkyl halide—a transformation impossible under standard polarity rules.

Experimental Workflows & Logical Visualization

The alkylation of this substrate can be achieved via two distinct pathways: the traditional strong-base Umpolung approach, and the modern, atom-economical "Borrowing Hydrogen" (BH) catalytic approach.

Figure 1: Umpolung workflow for ketone synthesis via 2-ethoxy-2-phenylacetonitrile alkylation.

Self-Validating Experimental Protocols

Protocol A: Traditional Base-Mediated Alkylation (SN2 Pathway)

This method utilizes stoichiometric strong base to irreversibly generate the carbanion, followed by trapping with an alkyl halide.

-

Reagents: 2-Ethoxy-2-phenylacetonitrile (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq), Anhydrous THF.

-

Step 1: Preparation. Flame-dry a Schlenk flask under argon. Add NaH. Expertise Note: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, which can interfere with downstream crystallization. Suspend the purified NaH in anhydrous THF.

-

Step 2: Deprotonation. Cool the suspension to 0 °C. Add 2-ethoxy-2-phenylacetonitrile dropwise. Causality: The low temperature prevents dimerization or self-condensation of the highly reactive carbanion.

-

Step 3: In-Process Control (IPC) 1. Monitor the reaction visually. The cessation of H₂ gas evolution indicates complete deprotonation. The solution will typically adopt a deep yellow/orange hue.

-

Step 4: Alkylation. Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

-

Step 5: IPC 2 (Self-Validation). Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. Run a TLC (Hexanes/EtOAc 8:2). Validation: The alkylated product will exhibit a distinctly higher Rf value than the starting material due to the loss of the polar α-proton and the addition of a lipophilic alkyl group.

-

Step 6: Workup. Quench the bulk reaction with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Transition-Metal Catalyzed Borrowing Hydrogen (Green Pathway)

To avoid toxic alkyl halides and stoichiometric salt waste, modern protocols utilize primary alcohols as alkylating agents via transition-metal catalysis[1],[2].

-

Reagents: 2-Ethoxy-2-phenylacetonitrile (1.0 eq), Primary Alcohol (1.2 eq), Cobalt or Iridium Catalyst (5 mol%), KOH (10 mol%), Toluene.

-

Step 1: Catalyst Activation. In a glovebox, combine the transition metal catalyst, KOH, and the primary alcohol in anhydrous toluene.

-

Step 2: Substrate Addition. Add 2-ethoxy-2-phenylacetonitrile to the mixture.

-

Step 3: Heating. Seal the reaction vessel and heat to 140 °C for 16 hours. Causality: Elevated temperatures are thermodynamically required to drive the initial endothermic dehydrogenation of the alcohol into an aldehyde.

-

Step 4: IPC (Self-Validation). Cool to room temperature. Analyze an aliquot via GC-MS. Validation: The system must confirm the absence of the α,β-unsaturated alkene intermediate (Mass = M-2). If the alkene is present, the metal-hydride reduction step is incomplete, indicating catalyst deactivation.

-

Step 5: Workup. Filter the crude mixture through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate and purify via column chromatography.

Figure 2: Borrowing hydrogen catalytic cycle for green alpha-alkylation of nitriles.

Quantitative Data Presentation

The following table summarizes the operational metrics and comparative advantages of the two methodologies, aiding process chemists in route selection.

| Parameter | Protocol A: Strong Base (Umpolung) | Protocol B: Borrowing Hydrogen (Catalytic) |

| Alkylating Agent | Alkyl Halides (e.g., R-Br, R-I) | Primary Alcohols (R-CH₂OH) |

| Catalyst / Base | Stoichiometric NaH, LDA, or KOtBu | Co, Fe, or Ir Catalyst + Catalytic KOH[3] |

| Primary Byproducts | Stoichiometric Sodium Halides (NaBr) | Water (H₂O) |

| Atom Economy | Moderate (High halide waste) | Excellent (Green chemistry standard) |

| Reaction Time | 2 – 4 hours | 12 – 24 hours |

| Scalability | Excellent (Standard batch processing) | Good (Requires specialized catalysts/ligands) |

| Safety Profile | Requires handling of toxic electrophiles | Benign reagents; high-pressure considerations |

References

-

Title: Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex Source: Journal of Organic Chemistry (2006) URL: [Link]

-

Title: α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst Source: Journal of Organic Chemistry (2020) URL: [Link]

-

Title: Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling Source: Journal of Organic Chemistry (2022) URL: [Link]

Sources

- 1. Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex [organic-chemistry.org]

- 2. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst [organic-chemistry.org]

- 3. Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Grignard reaction conditions for alpha-ethoxy nitriles

Application Note: Optimized Grignard Addition to -Ethoxy Nitriles

Substrate Class:Executive Summary & Mechanism

The reaction of

-

-Deprotonation: The

-

-Elimination (The "Bruylants" Divergence): While the "Bruylants reaction" typically refers to the displacement of the nitrile group in

The Solution: This protocol utilizes low-temperature addition to kinetically favor nucleophilic attack over deprotonation and employs a buffered, cold hydrolysis to preserve the sensitive

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted "Goldilocks" zone for the desired product.

Figure 1: Mechanistic divergence in the reaction of

Critical Experimental Parameters

Solvent Selection: The "Schlenk" Factor

The choice of solvent dictates the aggregation state of the Grignard reagent, which influences its basicity vs. nucleophilicity.

-

Diethyl Ether (

): Recommended. -

THF: Use only if the Grignard reagent is insoluble in ether. THF coordinates strongly to Mg, breaking up aggregates and increasing the effective basicity, which increases the risk of

-deprotonation [1].

Temperature Control

-

Addition Phase (0°C to -10°C): Unlike simple nitriles which often require reflux,

-ethoxy nitriles should be reacted at lower temperatures. This suppresses the deprotonation of the acidic -